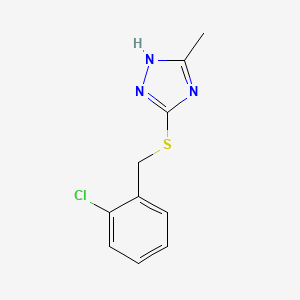

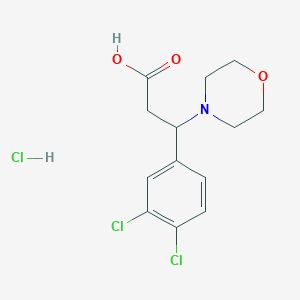

![molecular formula C20H21N7 B2931121 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415553-93-2](/img/structure/B2931121.png)

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to have diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Structure Analysis

The molecular structure of “2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile” includes a pyrimidine ring, a piperazine ring, and a quinoline ring .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound, due to the presence of a piperazine ring, is structurally similar to molecules that have been used in the development of pharmaceuticals. Piperazine derivatives are known for their ability to modulate pharmacokinetic properties of drugs . They have been incorporated into compounds targeting a wide range of diseases, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic medications .

Neurodegenerative Disease Treatment

The piperazine moiety is also found in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The structural flexibility and ability to cross the blood-brain barrier make piperazine-containing compounds suitable for brain-targeted therapies .

Antibacterial Activity

Some derivatives of piperazine have exhibited promising antibacterial activity. The incorporation of piperazine into triazole derivatives, for example, has led to the synthesis of compounds with significant antibacterial properties . This suggests that our compound could be explored for its antibacterial efficacy.

Cancer Research

Piperazine derivatives have been investigated for their antitumor properties. The structural features of piperazine allow for the creation of molecules that can interact with cancer cell pathways. Research into similar compounds has shown that they can induce loss of cell viability in cancer cells, such as MCF-10A, with IC50 values comparable to known cancer therapeutics .

Analytical Chemistry

The compound’s unique structure, particularly the pyrimidinyl and piperazinyl groups, could be utilized in analytical chemistry as derivatization agents. These groups can react with specific functional groups in other molecules, aiding in their detection and quantification during analytical procedures .

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like acetylcholinesterase and poly (ADP-ribose) polymerase . These enzymes play crucial roles in various biological processes, including neurotransmission and DNA repair, respectively.

Mode of Action

Similar compounds have been reported to inhibit their target enzymes . Inhibition of these enzymes can lead to changes in the biochemical processes they regulate, potentially leading to therapeutic effects.

Biochemical Pathways

For instance, acetylcholinesterase inhibition can increase acetylcholine levels, affecting cholinergic neurotransmission . Similarly, inhibition of poly (ADP-ribose) polymerase can impact DNA repair processes .

Result of Action

Similar compounds have been reported to exhibit significant efficacy against human breast cancer cells

Eigenschaften

IUPAC Name |

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7/c1-25(2)20-22-8-7-18(24-20)26-9-11-27(12-10-26)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRREGLHRBWTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)

![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)

![3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2931055.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)